molecular formula C9H13NO5 B1380614 1-(3-Carboxypropyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 51316-26-8

1-(3-Carboxypropyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1380614
CAS No.: 51316-26-8
M. Wt: 215.2 g/mol
InChI Key: MBLXJRFTBYQGHF-UHFFFAOYSA-N
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Description

1-(3-Carboxypropyl)-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound that features both carboxylic acid and pyrrolidine functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Carboxypropyl)-5-oxopyrrolidine-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of a pyrrolidine derivative with a carboxylic acid precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as crystallization or chromatography are often employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Carboxypropyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The carboxylic acid groups can participate in substitution reactions, leading to the formation of esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or acyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-Carboxypropyl)-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Carboxypropyl)-3,7-dimethylxanthine: This compound shares a similar carboxypropyl group but differs in its core structure.

    Poly(3-carboxypropyl)thiophene: Another compound with a carboxypropyl group, used in different applications.

Uniqueness

1-(3-Carboxypropyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to its combination of carboxylic acid and pyrrolidine functionalities, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific scientific and industrial applications.

Properties

IUPAC Name

1-(3-carboxypropyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO5/c11-7-4-6(9(14)15)5-10(7)3-1-2-8(12)13/h6H,1-5H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLXJRFTBYQGHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Carboxypropyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
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1-(3-Carboxypropyl)-5-oxopyrrolidine-3-carboxylic acid
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1-(3-Carboxypropyl)-5-oxopyrrolidine-3-carboxylic acid
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1-(3-Carboxypropyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 5
1-(3-Carboxypropyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 6
1-(3-Carboxypropyl)-5-oxopyrrolidine-3-carboxylic acid

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